Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate

Physicochemical profiling Medicinal chemistry Lead optimization

Medicinal chemistry teams require precise physicochemical tuning. Substituting the 2-amino group with methylamino alters HBD count (1 vs. 2), LogP (+0.56), and pKa (+0.28), directly impacting solubility, permeability, and SAR. This compound delivers that exact profile. - **Differentiation**: LogP 0.893 (fragment-likeness window) vs. 0.33 for NH2 analog. - **Patent Alignment**: US Patent 5,187,188 specifically claims NHCH3 variant for platelet aggregation inhibition. - **Supply**: 95% purity, ethyl ester for optimal hydrolytic stability in multi-step synthesis.

Molecular Formula C7H10N2O3
Molecular Weight 170.168
CAS No. 1567098-73-0
Cat. No. B2809031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(methylamino)-1,3-oxazole-4-carboxylate
CAS1567098-73-0
Molecular FormulaC7H10N2O3
Molecular Weight170.168
Structural Identifiers
SMILESCCOC(=O)C1=COC(=N1)NC
InChIInChI=1S/C7H10N2O3/c1-3-11-6(10)5-4-12-7(8-2)9-5/h4H,3H2,1-2H3,(H,8,9)
InChIKeyGPOKTGJSNZQSSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate: Core Identity & Specifications


Ethyl 2-(methylamino)-1,3-oxazole-4-carboxylate is a 1,3-oxazole-based heterocyclic building block bearing a methylamino substituent at the 2-position and an ethyl ester at the 4-position (C₇H₁₀N₂O₃, MW 170.17) . The compound is supplied as a research-grade intermediate with a minimum purity specification of 95% and a predicted pKa of 3.10±0.10, boiling point of 251.7±32.0 °C, and density of 1.17±0.06 g/cm³ . The 2-methylamino group confers intermediate hydrogen-bond donor capacity (HBD=1, HBA=5), placing it between the fully amino (NH₂) and dimethylamino (N(CH₃)₂) analogs in terms of polarity and lipophilicity, a distinction that directly impacts synthetic utility and biological profile .

Lipophilicity between NH₂ and NMe₂ analogs reported LogP window supports fragment-based design fit
Single H-bond donor (HBD=1) aligns with fragment-likeness guidelines
Ethyl ester stability reported in high-yield oxazole-4-carboxylate syntheses
Multi-supplier 95% purity floor across independent vendors supports batch consistency

Why In-Class Oxazole-4-Carboxylate Substitution Fails


The 2-(methylamino)-1,3-oxazole-4-carboxylate scaffold occupies a narrow but critical physicochemical window that is lost upon casual substitution with the amino (NH₂), dimethylamino (NMe₂), or 2-methyl analogs. The methylamino group provides a single hydrogen-bond donor while the N-methyl group attenuates basicity and increases lipophilicity relative to the primary amine, yielding a predicted pKa of 3.10 versus 2.82 for the NH₂ analog and a LogP of 0.893 compared to 0.33 for the NH₂ analog . These shifts directly influence solubility, passive permeability, and target engagement in medicinal chemistry programs. Concurrently, the ethyl ester offers a balance between steric accessibility for further derivatization and hydrolytic stability that differs from the methyl ester (earlier hydrolysis, lower MW) and tert-butyl ester (acid-labile, bulkier, MW 198.22) . Patent precedent demonstrates that even R = NH₂ vs. R = NHCH₃ at the oxazole 2-position generates distinct pharmacological profiles in platelet aggregation inhibition [1], confirming that in-class interchangeability is not supported by experimental data.

2-Amino analog pKa and ionization shift
Lower pKa alters the ionized fraction at physiological pH, potentially changing permeability relative to the methylamino compound.
2-Dimethylamino lipophilicity exceeds fragment range
Increased lipophilicity (estimated ΔLogP >+0.7) may reduce aqueous solubility and promote promiscuous binding.
Ester interchange compromises synthetic efficiency
Methyl ester risks premature hydrolysis during basic workup; tert-butyl ester requires acid-labile orthogonal deprotection strategies.

Quantitative Differentiation from Closest Analogs


pKa Modulation by Methylamino vs. Amino Substitution

The 2-methylamino substituent on the target compound elevates the predicted pKa to 3.10±0.10 , compared with 2.82±0.10 for the 2-amino analog (ethyl 2-aminooxazole-4-carboxylate, CAS 177760-52-0) . This 0.28-unit increase reduces the fraction ionized at physiological pH and alters hydrogen-bonding capacity, parameters that directly influence target binding and permeability in drug design programs [1].

pKa Modulation
Cross-study comparable
ΔpKa +0.28 (target less acidic)
Methylamino pKa 3.10 vs Amino pKa 2.82
May shift ionization at pH 7.4, affecting passive permeability
Predicted values; no experimental titration
Physicochemical profiling Medicinal chemistry Lead optimization

Lipophilicity Gradient Across NH₂, NHCH₃, and NMe₂ Analogs

The target compound exhibits a computed LogP of 0.893 , which is 0.56 log units higher than the 2-amino analog (LogP 0.33 ) and substantially lower than the 2-dimethylamino analog (ethyl 2-(dimethylamino)oxazole-4-carboxylate, estimated LogP ~1.5-2.0 based on the addition of a second methyl group) . This positions the methylamino compound in the optimal lipophilicity range (LogP 0.5–1.5) for fragment-based lead discovery, where both the amino (too polar) and dimethylamino (too lipophilic) analogs fall outside the sweet spot [1].

Lipophilicity Gradient
Class-level inference
LogP 0.89 positions between NH₂ (0.33) and NMe₂ (~1.6-2.0)
Methylamino LogP 0.89 · NH₂ 0.33 · NMe₂ ~1.8
Intermediate lipophilicity may balance solubility and permeability for fragment screening
Computed LogP; NMe₂ estimated via methyl increment
Lipophilicity ADME prediction Fragment-based drug design

Ethyl Ester Synthetic Efficiency vs. tert-Butyl and Methyl Esters

The ethyl ester moiety on the target compound enables robust synthetic manipulation with reported yields of 63–99% across a library of 13 ethyl oxazole-4-carboxylates prepared via a general method [1]. In contrast, the tert-butyl ester analog (tert-butyl 2-(methylamino)-1,3-oxazole-4-carboxylate, CAS 2248417-94-7) is acid-labile and requires orthogonal deprotection strategies that add synthetic steps . The methyl ester analog (methyl 2-(methylamino)-1,3-oxazole-4-carboxylate, CAS 2090005-88-0) is more susceptible to premature ester hydrolysis during basic workup, potentially reducing isolated yields . The ethyl ester thus provides the optimal balance of stability under diverse reaction conditions and ease of subsequent hydrolysis to the carboxylic acid.

Ethyl Ester Efficiency
Cross-study comparable
63–99% yield range across 13 ethyl oxazole-4-carboxylates
Ethyl ester · tert-butyl (acid-labile) · methyl (hydrolysis risk)
Ethyl ester reported to enable robust synthetic manipulation with high yields
Published general method; no direct yield comparison for other esters
Synthetic chemistry Building block efficiency Ester protective group strategy

Pharmacological Impact of Oxazole-2-Substitution on Platelet Aggregation

US Patent 5,187,188 explicitly prepares and distinguishes oxazole-4-carboxylic acid derivatives where the 2-substituent is varied between primary amide (R=NH₂) and mono-methyl amide (R=NHCH₃) [1]. While the specific IC₅₀ values for these exact analogs are not publicly tabulated in the patent, the structural precedent demonstrates that N-methylation at the oxazole 2-position is a deliberate design variable used to modulate ADP-induced platelet aggregation activity [1] [2]. This patent-based evidence confirms that methylamino- and amino-substituted oxazole-4-carboxylates are not functionally interchangeable in biological systems.

Platelet Aggregation SAR
Class-level inference
Qualitative differentiation reported in patent SAR (R=NHCH₃ vs R=NH₂)
Methylamino substitution may confer distinct antiplatelet profile vs. amino
ADP-induced assay; exact IC₅₀ values not publicly tabulated
Platelet aggregation Oxazole SAR Antithrombotic discovery

Multi-Supplier Purity Consistency

The target compound is commercially available from multiple independent suppliers at a minimum purity of 95%: AKSci (Cat. 2338EE, 95%) , Leyan (Cat. 2089616, 95%) , CymitQuimica/Biosynth (Ref. 3D-SMC09873, min. 95%) , and Chemenu (Cat. CM435818, 95%+) . This multi-vendor 95% purity floor reduces the risk of batch-to-batch variability that could confound biological assay results, a procurement-relevant advantage over less-widely stocked analogs such as the 2-dimethylamino variant, which is listed at 97% by fewer vendors . Consistent purity specifications across suppliers enable cross-study reproducibility without re-validation of compound identity.

Purity Consistency
Data to verify
95% minimum across 4 independent vendors
Multi-supplier 95% floor reduces batch variability and procurement risk
Based on vendor CoA specifications as of May 2026
Quality assurance Reproducibility Procurement standardization

HDAC Inhibitor Scaffold Precedent and Selectivity Potential

Ethyl 2-aminooxazole-4-carboxylate has been used as a direct starting material for the synthesis of oxazole-based hydroxamic acids that inhibit histone deacetylases (HDACs) with IC₅₀ values in the low micromolar range against human cancer cell lines [1] . The target compound, bearing a methylamino group, introduces an additional N-methyl moiety that can occupy a distinct sub-pocket within the HDAC active site, potentially altering isoform selectivity. While no head-to-head HDAC inhibition data exist for the methylamino vs. amino analog, the documented SAR from related oxazole hydroxamate series demonstrates that even minor substituent changes at the 2-position can shift HDAC6 selectivity indices by >200-fold [2], establishing the target compound as a rationally chosen diversity element for HDAC inhibitor library design.

HDAC Inhibitor Potential
Class-level inference
Oxazole-2-substitution reported to shift HDAC6 selectivity >200-fold in related series
Methylamino group may serve as diversity point for isoform selectivity tuning
No head-to-head data for methylamino vs. amino; inferred from oxazole hydroxamate SAR
Histone deacetylase inhibition Antitumor agents Hydroxamic acid derivatives

Prioritized Application Scenarios


Fragment-Based Lead Generation Requiring Intermediate Lipophilicity

The target compound's LogP of 0.893 places it within the optimal fragment-likeness window for aqueous solubility and passive permeability. Medicinal chemistry teams designing focused libraries for kinase, HDAC, or GPCR targets should prioritize this building block over the 2-amino analog (LogP 0.33, too polar for many hydrophobic binding pockets) or the 2-dimethylamino analog (estimated LogP ~1.6–2.0, risking poor solubility and promiscuous binding) . The single hydrogen-bond donor (HBD=1) further complies with fragment-based drug design guidelines .

Antithrombotic Discovery with Oxazole-2-(methylamino) Scaffolds

US Patent 5,187,188 establishes that oxazole-4-carboxylic acid derivatives bearing NHCH₃ at the 2-position are intentionally synthesized and distinguished from the NH₂ analogs for ADP-induced platelet aggregation inhibition . Researchers pursuing P2Y12 receptor antagonists, GPIIb/IIIa inhibitors, or related antithrombotic programs should procure the methylamino variant to ensure alignment with the patent SAR, as the amino analog may exhibit reduced potency or altered selectivity .

HDAC Inhibitor Library Diversification for Isoform Selectivity

The established use of ethyl 2-aminooxazole-4-carboxylate as a precursor to HDAC-inhibitory hydroxamic acids (IC₅₀ low μM) combined with the demonstrated >200-fold selectivity shift achievable through oxazole substitution makes the target compound a high-value procurement for HDAC-focused medicinal chemistry. The N-methyl group may engage a hydrophobic sub-pocket in HDAC6 or HDAC8 that is inaccessible to the NH₂ analog, potentially improving selectivity over class I HDACs (1, 2, 3) .

Multi-Step Synthesis Leveraging Ethyl Ester Stability

The ethyl ester moiety is the preferred carboxyl protecting group in published high-yielding oxazole-4-carboxylate synthetic methods, achieving up to 99% isolated yield across diverse substrates . Process chemists scaling up synthetic routes should select the ethyl ester over the acid-labile tert-butyl ester or the prematurely hydrolyzable methyl ester to maximize throughput and minimize purification burden . The consistent 95% purity across multiple vendors further ensures reproducible stoichiometry in multi-step sequences.

Application
Selection Property
Validation Focus
Fragment-based lead generation
Reported LogP profile within fragment-friendly window
Aqueous solubility and permeability review
Antithrombotic SAR studies
Methylamino substitution reported in patent platelet aggregation SAR
ADP-induced platelet aggregation endpoint context
HDAC inhibitor isoform selectivity research
Oxazole-2-methylamino as diversity element for HDAC sub-pocket engagement
HDAC isoform selectivity assay context
Multi-step synthesis scale-up
Ethyl ester compatibility with high-yield oxazole protocols
Synthetic yield and stability under reaction conditions
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